Polyprenyl glucosyl phosphate
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Overview
Description
Polyprenyl D-glucosyl phosphate is a polyprenyl glucosyl phosphate in which the glycosyl portion has D-configuration. It is a conjugate acid of a polyprenyl D-glucosyl phosphate(1-).
Scientific Research Applications
Biosynthesis of Complex Carbohydrates
Polyprenyl glucosyl phosphate plays a significant role in the biosynthesis of complex carbohydrates. This function is exemplified in the context of O-specific polysaccharide biosynthesis in bacteria like Salmonella. Enzyme preparations from specific Salmonella serogroups can utilize polyprenyl phosphate as an exogenous sugar acceptor, leading to the formation of polyprenyl pyrophosphate oligosaccharides, which may then be polymerized into polysaccharides (Shibaev et al., 1979).
Synthesis of Phosphopolyprenols and Glycosyl Esters
Polyprenyl glucosyl phosphate is pivotal in the chemical synthesis of phosphopolyprenols and their glycosyl esters, which are intermediates in the biosynthesis of complex carbohydrates. Research has led to the development of efficient methods for synthesizing polyprenyl phosphates and monophosphate sugars, which are crucial in these pathways (Shibaev & Danilov, 1992).
Evolutionary Conservation in Cellular Membranes
Polyprenyl glucosyl phosphate is also noteworthy for its evolutionary conservation across different domains of life. It serves as a specific membrane-bound carrier in glycan biosynthetic pathways, crucial for the production of structures such as N-linked protein glycans and bacterial peptidoglycan. This highlights its fundamental role in cell biology and evolutionary biology (Hartley & Imperiali, 2011).
Biosynthesis in Algae
Algae use polyprenyl glucosyl phosphate in their biosynthetic pathways. It has been identified as a glucose acceptor lipid in certain algae, indicating its role in the formation of glycolipids in these organisms (Hopp et al., 1978).
Enzymatic Synthesis
Recent research has also explored the enzymatic synthesis of polyprenyl phosphates, including methodologies for producing compounds like undecaprenyl phosphate and dolichyl phosphate. These are essential intermediates in biochemical pathways such as N-linked protein glycosylation (Hartley et al., 2008).
properties
Molecular Formula |
C11H21O9P |
---|---|
Molecular Weight |
328.25 g/mol |
IUPAC Name |
3-methylbut-2-enyl [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C11H21O9P/c1-6(2)3-4-18-21(16,17)20-11-10(15)9(14)8(13)7(5-12)19-11/h3,7-15H,4-5H2,1-2H3,(H,16,17)/t7-,8-,9+,10-,11?/m1/s1 |
InChI Key |
BPNOOARYSOFWDX-YBTJCZCISA-N |
Isomeric SMILES |
CC(=CCOP(=O)(O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
Canonical SMILES |
CC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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